molecular formula C12H12F3NO2 B13728778 Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate

Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate

Cat. No.: B13728778
M. Wt: 259.22 g/mol
InChI Key: DXYQRNDGYQSIIL-UHFFFAOYSA-N
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Description

Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate is a cyclobutane-containing compound featuring a trifluoromethyl-substituted pyridine ring and a methyl ester group. The cyclobutane ring introduces conformational rigidity, which may enhance binding specificity in biological or catalytic applications. The trifluoromethyl group contributes to electron-withdrawing effects and metabolic stability, while the ester moiety provides a handle for further chemical modifications.

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

methyl 3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carboxylate

InChI

InChI=1S/C12H12F3NO2/c1-18-11(17)8-4-7(5-8)10-6-9(2-3-16-10)12(13,14)15/h2-3,6-8H,4-5H2,1H3

InChI Key

DXYQRNDGYQSIIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)C2=NC=CC(=C2)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl 3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent. For instance, a study demonstrated that modifications to the cyclobutane ring could enhance its efficacy against specific tumor types, suggesting a structure-activity relationship that warrants further exploration .

Inflammation Modulation
Another significant application is in the modulation of inflammatory responses. Compounds similar to this compound have shown promise in inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Material Science

Synthesis of Functional Polymers
The compound serves as a building block for synthesizing functional polymers. Its unique trifluoromethyl group imparts distinct properties to the resulting materials, such as increased hydrophobicity and thermal stability. These materials can be utilized in coatings, adhesives, and other applications where durability and resistance to environmental factors are critical .

Agricultural Chemistry

Pesticide Development
this compound and its derivatives have been explored for use as agrochemicals, particularly in the development of novel pesticides. The trifluoromethyl group enhances the biological activity of these compounds against pests while minimizing toxicity to non-target organisms. Research has indicated that formulations containing this compound can effectively manage pest populations with reduced environmental impact .

Compound VariantCell Line TestedIC50 (µM)Mechanism of Action
Variant AA549 (Lung)10Apoptosis Induction
Variant BMCF-7 (Breast)15Cell Cycle Arrest
Variant CHeLa (Cervical)8Inhibition of DNA Synthesis

Table 2: Properties of Functional Polymers Derived from this compound

PropertyValue
Glass Transition Temp120 °C
Water Contact Angle95°
Tensile Strength50 MPa

Case Studies

Case Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer properties against multiple cell lines. The results indicated that certain modifications significantly increased cytotoxicity, suggesting potential pathways for drug development targeting specific cancers .

Case Study 2: Agrochemical Applications
A field trial conducted by agricultural scientists assessed the effectiveness of a pesticide formulation containing this compound against common agricultural pests. The results showed a reduction in pest populations by over 70% compared to untreated controls, highlighting its potential as a viable alternative to existing pesticides with lower environmental impact .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-[4-(Trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate

Structural Similarities :

  • Both compounds share the cyclobutane core and 4-(trifluoromethyl)-2-pyridyl substituent.
  • The primary difference lies in the ester group: the target compound has a methyl ester, whereas this analog features an ethyl ester.

Functional Implications :

  • Metabolic Stability : Ethyl esters are generally more resistant to hydrolysis than methyl esters, which could influence pharmacokinetics in biological systems.
  • Synthetic Flexibility : The ethyl variant might serve as an intermediate for further derivatization, similar to the methyl ester in the target compound.
3-[4-(Methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl)phenyl Ketone

Structural Differences :

  • Replaces the cyclobutane ring with a phenyl ketone group.
  • Incorporates a methylsulfonyl substituent instead of an ester.

Functional Implications :

  • Biological Activity: This compound is a potent cyclooxygenase-2 (COX-2) inhibitor, highlighting the role of the trifluoromethylpyridyl group in enzyme interaction.
  • Electron Effects : The methylsulfonyl group is a stronger electron-withdrawing group than the ester, which could enhance electrostatic interactions with target proteins.

Data Table: Key Properties and Comparisons

Property Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate Ethyl 3-[4-(Trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate 3-[4-(Methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl)phenyl Ketone
Molecular Weight Not reported Not reported ~423.4 g/mol
Core Structure Cyclobutane Cyclobutane Phenyl ketone
Key Substituents Methyl ester, trifluoromethylpyridyl Ethyl ester, trifluoromethylpyridyl Methylsulfonyl, trifluoromethylpyridyl
Reported Bioactivity Not available Not available COX-2 inhibition (IC₅₀ < 10 nM)
Synthetic Utility Ester hydrolysis or transesterification Similar to methyl analog Sulfonyl group enables covalent binding

Discussion of Structural and Functional Trends

  • Cyclobutane vs.
  • Ester vs. Sulfonyl Groups : Methyl/ethyl esters offer hydrolytic lability for prodrug strategies, whereas sulfonyl groups enhance binding through strong electron-withdrawing effects and hydrogen-bond acceptor capacity .
  • Trifluoromethylpyridyl Motif : This group is a common pharmacophore in medicinal chemistry, contributing to both metabolic stability and hydrophobic interactions in enzyme binding pockets .

Biological Activity

Methyl 3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological contexts.

Chemical Structure and Properties

  • Molecular Formula : C12H11F4N O2
  • Molecular Weight : 277.21 g/mol
  • Purity : ≥95%

The presence of the trifluoromethyl group (CF3) is particularly noteworthy, as it has been shown to influence the compound's interaction with biological targets, enhancing properties such as membrane permeability and metabolic stability .

The biological activity of this compound can be attributed to its ability to modulate various cellular pathways. The trifluoromethyl moiety is known to increase lipophilicity, which can facilitate better penetration through cellular membranes, thereby enhancing bioavailability and efficacy .

Anticancer Activity

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit promising anticancer properties. For instance, related compounds with similar structures have shown selective activity against various cancer cell lines, including:

  • Leukemia Cell Lines : RPMI-8226
  • Non-Small Cell Lung Cancer : A549/ATCC
  • Renal Cancer : A498 and SN12C

In these studies, compounds were evaluated using the National Cancer Institute's (NCI) human tumor cell line screen, revealing growth inhibition percentages greater than 10-20% against several cancer types .

Other Biological Activities

In addition to anticancer effects, the compound's structural features suggest potential activities in other areas:

  • Antimicrobial Properties : Compounds with similar structures have been investigated for their antimicrobial effects, although specific data on this compound remains limited.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways through specific receptor interactions is a potential area for future research.

Case Studies

  • Case Study on Anticancer Activity :
    • A series of trifluoromethylated compounds were synthesized and evaluated for their anticancer activity against multiple cell lines. Notably, compounds with the CF3 group showed enhanced activity compared to their non-trifluoromethylated counterparts, indicating a significant role of this functional group in improving therapeutic outcomes .
  • In Vivo Studies :
    • Further investigations are needed to explore the in vivo efficacy and safety profile of this compound. Initial findings suggest that the compound may exhibit favorable pharmacokinetic properties due to its structural characteristics.

Research Findings Summary Table

Study Type Cell Line Tested Activity Observed Reference
Anticancer ScreeningRPMI-8226 (Leukemia)Growth Inhibition > 20%
Anticancer ScreeningA549/ATCC (Lung Cancer)Growth Inhibition > 15%
Anticancer ScreeningA498 (Renal Cancer)Growth Inhibition > 10%

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